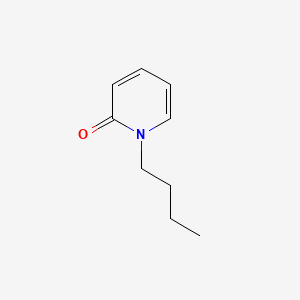![molecular formula C18H27N3O B13961818 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-benzyl-2,8-diazaspiro[45]decan-8-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, as well as the use of high-efficiency catalysts. The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a selective inhibitor for certain enzymes, which could have implications for understanding biological pathways and developing new therapies.
Medicine: Investigated for its potential therapeutic applications, particularly as a selective inhibitor for enzymes involved in inflammatory and autoimmune diseases
Industry: Used in the development of new materials and processes, particularly in the pharmaceutical and chemical industries
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes. The compound acts as a selective inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt biological pathways, leading to therapeutic effects in diseases where these pathways are dysregulated .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core structure and have similar applications as enzyme inhibitors
Benzyl-substituted spiro compounds: These compounds have similar structural features and are studied for their potential therapeutic applications
Uniqueness
What sets 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which confer unique properties and selectivity as an enzyme inhibitor. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one |
InChI |
InChI=1S/C18H27N3O/c1-15(19)17(22)21-11-8-18(9-12-21)7-10-20(14-18)13-16-5-3-2-4-6-16/h2-6,15H,7-14,19H2,1H3 |
InChI Key |
ORVGAQKEQXPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
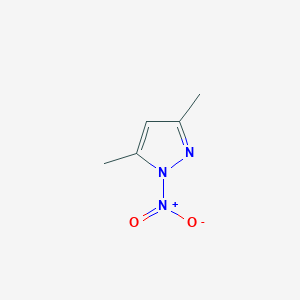
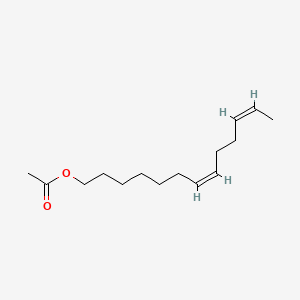

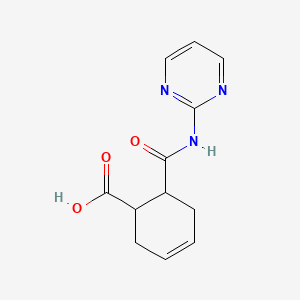
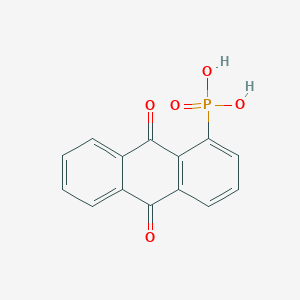
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
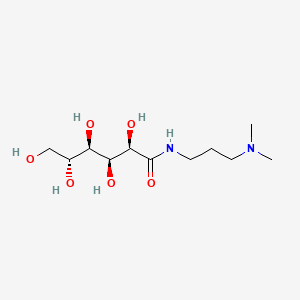
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
